4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay elucidates antioxidant capacity reaction pathways, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. These pathways demonstrate the formation of coupling adducts between some antioxidants and ABTS•+, highlighting the specificity and relevance of oxidative degradation products in assessing total antioxidant capacity. Despite potential biases in comparing antioxidants, ABTS-based assays are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Therapeutic Potential in Chemotherapy
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The simple structure of 2-arylbenzothiazoles has been explored for potential antitumor agents, with some compounds already in clinical use for treating various diseases. The structural simplicity and synthetic accessibility provide a foundation for developing new therapies, emphasizing the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).
Inhibition of Carbonic Anhydrase for Diuretic and Therapeutic Effects
The carbonic anhydrase inhibitory action of benzothiazole derivatives, including diuretics like hydrochlorothiazide and furosemide, highlights their role in treating diseases such as obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents shows improved therapeutic activity, suggesting potential drug repositioning effects and the need for novel inhibitors for selective therapeutic applications (Carta & Supuran, 2013).
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives exhibit significant antifungal activity and have the potential to enhance the protective immune response through their immunomodulating activity. The most active compounds in vivo are ether derivatives, suggesting that direct antifungal activity combined with the capability to stimulate the immune response could lead to significant increases in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Environmental Presence and Human Health Risks
The widespread use of sulfonamides, including benzothiazole derivatives, in healthcare and veterinary medicine has led to their presence in the environment, potentially impacting human health. The environmental persistence of these compounds, derived mainly from agricultural activities, necessitates further research to understand their long-term effects on human health and the biosphere (Baran et al., 2011).
Mechanism of Action
Target of Action
The compound 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, also known as Oprea1_094902, primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
Oprea1_094902 interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the function of the enzyme, thereby disrupting the synthesis of arabinogalactan . As a result, the formation of the cell wall of Mycobacterium tuberculosis is hindered, leading to the bacterium’s death .
Biochemical Pathways
The action of Oprea1_094902 affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the pathway leads to the death of the bacterium, thereby exhibiting anti-tubercular activity .
Result of Action
The molecular and cellular effects of Oprea1_094902’s action include the inhibition of the DprE1 enzyme and the disruption of the arabinogalactan biosynthesis pathway . These effects lead to the death of Mycobacterium tuberculosis, demonstrating the compound’s anti-tubercular activity .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBXKMTVLFKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.